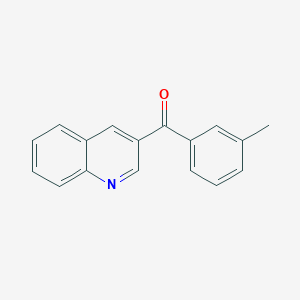

Quinolin-3-yl(m-tolyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-5-4-7-14(9-12)17(19)15-10-13-6-2-3-8-16(13)18-11-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXIJAUGUUXUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation and Reaction Pathway Analysis of Quinolin 3 Yl M Tolyl Methanone Formation

Investigation of Aza-Michael Addition and Intramolecular Annulation Pathways in 3-Acylquinoline Synthesis

The synthesis of 3-acylquinolines can be efficiently achieved through a cascade reaction involving an aza-Michael addition followed by an intramolecular annulation. rsc.org This pathway is a powerful strategy for constructing the quinoline (B57606) core with specific substitution patterns.

The aza-Michael reaction, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a key initial step. researchgate.net In the context of 3-acylquinoline synthesis, this typically involves the reaction of an aniline (B41778) derivative with a suitable Michael acceptor. The reaction can be catalyzed by various reagents, including Lewis acids and even under catalyst-free conditions using water as a medium. auburn.edu The efficiency of the aza-Michael addition is influenced by the nature of the nucleophile (amine), the acceptor, and the reaction conditions. auburn.eduwhiterose.ac.uk

Following the initial aza-Michael adduct formation, an intramolecular cyclization, often referred to as annulation, takes place. nih.govfrontiersin.org This step involves the nucleophilic attack of the newly formed secondary amine onto a carbonyl or equivalent electrophilic center within the same molecule, leading to the formation of the heterocyclic ring. nih.gov For the synthesis of 3-acylquinolines, this pathway offers a direct route to the desired scaffold. A ruthenium-catalyzed process has been developed for the synthesis of 3-substituted quinolines, including those with arylformyl groups, through the aza-Michael addition and intramolecular annulation of enaminones with anthranils. rsc.org This method provides an alternative to traditional aniline-based syntheses. rsc.org

Table 1: Key Steps in Aza-Michael Addition and Intramolecular Annulation for 3-Acylquinoline Synthesis

| Step | Description | Key Intermediates | Influencing Factors |

| Aza-Michael Addition | Conjugate addition of an aniline derivative (nucleophile) to an α,β-unsaturated carbonyl compound (Michael acceptor). | Aza-Michael adduct | Nature of amine and acceptor, catalyst (if any), solvent. auburn.eduwhiterose.ac.uk |

| Intramolecular Annulation | Cyclization of the aza-Michael adduct to form the quinoline ring. | Dihydroquinoline derivative | Presence of a suitable electrophilic center for cyclization. |

| Aromatization | Dehydrogenation or elimination to form the final aromatic quinoline ring. | Aromatic quinoline | Oxidant (if required). |

Mechanistic Probes for [4+2] Cycloaddition and Subsequent Aromatization Steps in Diels-Alder Routes

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and atom-economical method for the synthesis of six-membered rings and has been adapted for the construction of quinoline skeletons. organic-chemistry.org The aza-Diels-Alder reaction, where a nitrogen-containing diene or dienophile is used, is particularly relevant for quinoline synthesis. rsc.orgrsc.org

In a typical aza-Diels-Alder approach to quinolines, an electron-deficient diene, such as an aryl imine, reacts with an electron-rich dienophile. rsc.org The reaction proceeds through a concerted or stepwise mechanism involving the overlap of the highest occupied molecular orbital (HOMO) of the dienophile with the lowest unoccupied molecular orbital (LUMO) of the diene. organic-chemistry.org The formation of the initial cycloadduct is followed by an oxidation or aromatization step to yield the final quinoline product. rsc.org An inverse-electron-demand Diels-Alder reaction has been developed for the synthesis of 3-aroyl quinolines from enaminones and in situ generated aza-o-quinone methides. acs.org This methodology has proven to be general for a range of substrates and can be performed on a gram scale. acs.org

Mechanistic probes, such as isotopic labeling and computational studies, are crucial for elucidating the precise nature of the transition state and any intermediates involved in the cycloaddition and subsequent aromatization. nih.gov These studies help to distinguish between a true pericyclic Diels-Alder mechanism and a stepwise pathway involving discrete intermediates. nih.gov Photochemical methods have also been employed to facilitate the dearomative [4+2] cycloaddition of quinolines with alkenes, offering a route to complex bridged polycycles. nih.gov

Analysis of C-H Bond Activation Mechanisms in Quinoline Scaffold Construction

Transition metal-catalyzed C-H bond activation has emerged as a highly efficient and atom-economical strategy for the functionalization of quinolines. nih.govnih.gov This approach allows for the direct formation of C-C and C-heteroatom bonds at various positions of the quinoline ring, bypassing the need for pre-functionalized starting materials. rsc.org

The general mechanism for metal-catalyzed C-H activation involves several key steps: nih.gov

Coordination: The transition metal coordinates to the quinoline, often assisted by the nitrogen atom. nih.gov

C-H Activation: The C-H bond is cleaved through various mechanisms such as concerted metalation-deprotonation (CMD), oxidative addition, or electrophilic aromatic substitution, leading to the formation of a metallacyclic intermediate. nih.gov

Functionalization: The organometallic intermediate reacts with a coupling partner.

Reductive Elimination/Catalyst Regeneration: The final product is released, and the active catalyst is regenerated.

The regioselectivity of C-H functionalization is a critical aspect and can be controlled by various factors, including the choice of metal catalyst, ligands, and directing groups. rsc.orgacs.org For instance, the use of quinoline N-oxides as substrates can direct functionalization to the C2 and C8 positions. researchgate.net Rhodium, palladium, and copper are among the most utilized metals for these transformations. nih.gov Studies have shown that substituents on the quinoline ring can significantly influence the position of C-H activation. nih.govacs.org For example, methyl groups at the 3, 4, and 5-positions direct C-H activation to the 2-position, while methyl groups at the 2, 6, and 7-positions direct it to the 4-position. acs.org

Table 2: Regioselectivity in Rhodium-Promoted C-H Bond Activation of Methylquinolines

| Methyl-substituted Quinoline | Position of C-H Activation | Reference |

| 3-Methylquinoline | 2 | acs.org |

| 4-Methylquinoline | 2 | acs.org |

| 5-Methylquinoline | 2 | acs.org |

| 2-Methylquinoline | 4 | acs.org |

| 6-Methylquinoline | 4 | acs.org |

| 7-Methylquinoline | 4 | acs.org |

Studies on Nucleophilic Attack and Rearrangement Processes in Quinoline Derivatization

The quinoline ring is susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgquora.com The reactivity of quinoline towards nucleophiles can be enhanced by N-acylation or N-sulfonylation, which further increases the electrophilicity of the pyridine (B92270) ring. tutorsglobe.com

Nucleophilic addition to quinolines can lead to the formation of dihydroquinoline intermediates. quimicaorganica.org The position of attack (C2 vs. C4) can be influenced by steric factors and the nature of the nucleophile. quimicaorganica.orgquimicaorganica.org For instance, attack at C2 can be sterically hindered by the nitrogen's lone pair. quimicaorganica.org The stability of the resulting intermediate, where the negative charge is delocalized onto the nitrogen, is a crucial factor driving the reaction. quimicaorganica.org Subsequent rearomatization, often through oxidation, yields the substituted quinoline. quimicaorganica.org

Rearrangement processes can also play a significant role in quinoline derivatization. For example, in the Chichibabin-type reaction of quinoline with potassamide, the initially formed 2-amino-1,2-dihydroquinoline adduct can rearrange to the 4-amino-3,4-dihydroquinoline at a higher temperature. tutorsglobe.com Metal-catalyzed dearomative processes involving nucleophilic addition have also been developed, allowing for the synthesis of various functionalized dihydroquinolines and piperidines with high regioselectivity. nih.govacs.org

Comparative Mechanistic Insights with Foundational Quinoline Syntheses (e.g., Skraup–Doebner–Von Miller)

The Skraup and Doebner–von Miller reactions are classic methods for quinoline synthesis that have been employed for over a century. nih.goviipseries.org These reactions typically involve the condensation of an aniline with glycerol (B35011) (Skraup) or an α,β-unsaturated carbonyl compound (Doebner–von Miller) under strongly acidic and oxidizing conditions. nih.govwikipedia.org

The mechanism of the Skraup reaction involves the dehydration of glycerol to acrolein, followed by a Michael-type addition of the aniline. iipseries.org Subsequent acid-catalyzed cyclization and oxidation yield the quinoline product. iipseries.org The Doebner–von Miller reaction follows a similar pathway but starts directly with an α,β-unsaturated aldehyde or ketone. nih.gov A proposed mechanism for the Doebner-Miller reaction involves a fragmentation-recombination pathway. wikipedia.org

Modern synthetic methods for quinolines, such as those involving aza-Michael additions, Diels-Alder reactions, and C-H activation, offer several advantages over these classical syntheses. These advantages often include milder reaction conditions, greater functional group tolerance, and higher regioselectivity. rsc.orgacs.orgnih.gov For instance, while the Skraup reaction often produces a mixture of regioisomers with substituted anilines, modern C-H activation methods can provide highly selective functionalization at specific positions. nih.gov Similarly, the harsh conditions of the Skraup and Doebner-von Miller syntheses are not compatible with many sensitive functional groups, a limitation that is often overcome by newer methodologies. nih.govlookchem.com

Table 3: Comparison of Classical and Modern Quinoline Syntheses

| Feature | Skraup/Doebner–von Miller Synthesis | Modern Syntheses (Aza-Michael, Diels-Alder, C-H Activation) |

| Reaction Conditions | Harsh (strong acid, high temperature, oxidant) nih.goviipseries.org | Generally milder rsc.orgacs.orgnih.gov |

| Regioselectivity | Often poor, can lead to mixtures of isomers researchgate.net | Often high and controllable nih.govacs.org |

| Functional Group Tolerance | Limited due to harsh conditions lookchem.com | Generally broader acs.orgrsc.org |

| Starting Materials | Anilines, glycerol, α,β-unsaturated carbonyls nih.govwikipedia.org | Diverse starting materials, including unfunctionalized quinolines acs.orgnih.gov |

Computational and Theoretical Chemistry Insights into Quinolin 3 Yl M Tolyl Methanone Molecular Structure and Reactivity

Density Functional Theory (DFT) for Molecular Geometry Optimization and Structural Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise determination of a molecule's three-dimensional structure. spectroscopyonline.com For Quinolin-3-yl(m-tolyl)methanone, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the lowest energy conformation, known as the optimized molecular geometry. spectroscopyonline.comnih.gov This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached. researchgate.net

The analysis of the optimized geometry provides crucial data on bond lengths, bond angles, and dihedral (torsion) angles. These parameters are fundamental to understanding the molecule's steric and electronic properties. For instance, the dihedral angle between the quinoline (B57606) and m-tolyl rings is a key determinant of the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties. Studies on similar quinoline derivatives reveal that these calculated geometric parameters are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Representative Quinoline Derivative

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C=O | 1.25 |

| Bond Length | C-C (inter-ring) | 1.50 |

| Bond Angle | Quinoline-C-C(m-tolyl) | 120.5 |

| Dihedral Angle | Quinoline-C-C-m-tolyl | 45.2 |

Note: Data is representative of typical quinoline methanone (B1245722) structures and may not be exact for this compound.

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Behavior and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity, while the LUMO signifies its ability to accept electrons, indicating its electrophilicity. youtube.combhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis reveals the distribution of electron density in these key orbitals. researchgate.net Typically, in such donor-acceptor type molecules, the HOMO is localized on the more electron-rich part of the molecule, and the LUMO on the electron-deficient part. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net This analysis is crucial for predicting how the molecule will interact with other chemical species and its potential role in charge transfer processes, which is vital for applications in electronics and optics. bhu.ac.innih.gov

Table 2: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -2.71 |

| Energy Gap (ΔE) | 3.50 |

Note: Values are representative and derived from studies on similar aromatic ketones. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs of heteroatoms like oxygen and nitrogen. mdpi.com Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, often around hydrogen atoms bonded to electronegative atoms. bhu.ac.in

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the quinoline nitrogen, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. nih.govmdpi.com The hydrogen atoms on the aromatic rings would exhibit positive potential (blue), marking them as sites for potential nucleophilic interaction. researchgate.net This visual representation of reactivity provides crucial insights for understanding intermolecular interactions and reaction mechanisms. mdpi.com

Thermodynamical Property Calculations at Various Levels of Theory

Computational chemistry allows for the calculation of key thermodynamic properties of this compound at different temperatures. These calculations, performed at various levels of theory, provide insights into the molecule's stability and behavior under different thermal conditions. Important calculated properties include the zero-point vibrational energy (ZPVE), thermal energy (E), heat capacity (Cv), and entropy (S). researchgate.netresearchgate.net

These thermodynamic parameters are derived from the vibrational frequencies calculated using DFT. The data can be used to predict the equilibrium constants and reaction rates of processes involving the title compound. For instance, understanding the heat capacity and entropy is essential for predicting how the molecule's energy state changes with temperature. Such studies on related heterocyclic compounds have demonstrated a strong correlation between theoretically calculated and experimentally determined thermodynamic data. researchgate.net

Table 3: Calculated Thermodynamic Properties at 298.15 K

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 155.8 |

| Thermal energy (kcal/mol) | 165.2 |

| Specific heat capacity (cal/mol·K) | 75.4 |

| Entropy (cal/mol·K) | 115.9 |

Note: Data is representative and based on calculations for similarly complex organic molecules. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation State Characterization and UV-Visible Absorption Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their UV-visible absorption spectra. researchgate.netresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states. sfasu.edu For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), the intensity of these absorptions (oscillator strength, f), and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*). researchgate.net

By analyzing the molecular orbitals involved in these transitions, researchers can understand the charge transfer characteristics of the excited states. researchgate.net For example, a transition from a HOMO localized on the quinoline ring to a LUMO on the m-tolyl-methanone portion would indicate an intramolecular charge transfer (ICT) character. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and for designing molecules with specific optical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.netijcce.ac.ir Studies on related quinoline derivatives often show good agreement between TD-DFT predicted spectra and experimental measurements. researchgate.net

Table 4: Predicted UV-Visible Absorption Data

| λmax (nm) | Oscillator Strength (f) | Major Transition |

|---|---|---|

| 345 | 0.25 | HOMO -> LUMO (π→π) |

| 290 | 0.18 | HOMO-1 -> LUMO (π→π) |

| 265 | 0.12 | HOMO -> LUMO+1 (n→π*) |

Note: The presented data is a typical representation for quinoline-based compounds and serves as an illustrative example. ijcce.ac.ir

Prediction of Vibrational Spectra and Correlation with Experimental Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations are highly effective in predicting these vibrational frequencies. spectroscopyonline.comnih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. nih.gov

A detailed comparison between the calculated and experimental spectra allows for the precise assignment of specific vibrational modes to the observed absorption bands. researchgate.net For instance, the characteristic stretching frequency of the carbonyl (C=O) group and the various C-H and C=C stretching and bending modes within the quinoline and tolyl rings can be identified. nih.gov Often, calculated frequencies are systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.net This correlative analysis confirms the molecular structure and provides a deeper understanding of its bonding characteristics. researchgate.net

Advanced Quantum Chemical Parameters and Nonlinear Optical (NLO) Property Assessment

The interaction of molecules with intense laser light can lead to nonlinear optical (NLO) phenomena, which have applications in technologies like optical switching and frequency conversion. nih.gov Quantum chemical calculations are instrumental in predicting the NLO properties of molecules like this compound. Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govajchem-a.com

Molecules with large hyperpolarizability values are promising candidates for NLO materials. rsc.org For quinoline derivatives, the presence of donor and acceptor groups connected by a π-conjugated system often leads to enhanced NLO responses. nih.gov DFT calculations can quantify these properties, providing a theoretical basis for the molecule's NLO activity. researchgate.net A large dipole moment and a small HOMO-LUMO gap are often indicative of significant NLO character. These computational assessments are a crucial first step in the rational design and screening of new, efficient NLO materials. ajchem-a.comrsc.org

Table 5: Calculated Nonlinear Optical (NLO) Properties

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.87 |

| Mean Polarizability (α) (esu) | 3.5 x 10-23 |

| First Hyperpolarizability (β) (esu) | 9.2 x 10-30 |

Note: Values are representative and based on studies of similar organic NLO materials. bhu.ac.inresearchgate.net

Conformational Analysis and Rotamer Studies for Quinoline-Based Methanones

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical, chemical, and biological properties. For a molecule like this compound, which possesses multiple rotatable single bonds, a variety of spatial orientations, or conformers, are possible. The study of these conformers and the energy barriers that separate them, known as rotamer studies, is crucial for a comprehensive understanding of the molecule's behavior. While specific experimental or detailed computational studies on the conformational landscape of this compound are not extensively available in the public domain, we can infer its likely conformational preferences and rotational dynamics based on established principles of computational chemistry and studies of structurally analogous aromatic ketones.

The primary degrees of freedom that dictate the conformation of this compound are the rotations around the single bonds connecting the carbonyl carbon to the quinoline ring and the m-tolyl ring. These rotations are defined by two key dihedral angles:

τ1 (C4-C3-C=O-C_aryl): This describes the rotation of the quinoline ring relative to the carbonyl group.

τ2 (C3-C=O-C_aryl-C_aryl): This defines the orientation of the m-tolyl ring with respect to the carbonyl group.

The interplay between these two dihedral angles gives rise to a potential energy surface (PES) with various minima (stable conformers) and saddle points (transition states for rotation).

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping this PES. By systematically varying the dihedral angles (τ1 and τ2) and calculating the molecule's energy at each point, a detailed picture of the conformational space can be constructed. Such calculations would typically identify the lowest energy (most stable) conformer and the energy barriers required to transition to other, less stable conformers.

For aromatic ketones, the planarity of the system is a key factor. A fully planar conformation, where both the quinoline and m-tolyl rings are coplanar with the carbonyl group, would maximize π-electron delocalization, which is an electronically favorable state. However, this ideal planar arrangement is often destabilized by steric hindrance between the ortho-hydrogens of the aromatic rings and the carbonyl oxygen or each other.

In the case of this compound, the most stable conformer is likely to be non-planar. The steric clash between the hydrogen atom at the C4 position of the quinoline ring and the ortho-hydrogens of the m-tolyl ring would force the rings to twist out of the plane of the carbonyl group. The resulting conformation would be a compromise, balancing the favorable electronic effects of conjugation with the unfavorable steric repulsion.

The rotational barrier around the C(carbonyl)-C(aryl) bonds in similar aromatic ketones has been a subject of both experimental and theoretical investigation. These studies indicate that the energy required to rotate the aryl rings is relatively low, typically in the range of a few kcal/mol. This suggests that at room temperature, this compound would exist as a dynamic mixture of interconverting conformers.

An illustrative, hypothetical dataset from a DFT calculation for the conformational analysis of this compound is presented below. This table showcases the type of information that would be generated from such a study, highlighting the relative energies of different conformers.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| I (Global Minimum) | 30° | 150° | 0.00 |

| II | -30° | -150° | 0.00 |

| III | 150° | 30° | 2.5 |

| IV | -150° | -30° | 2.5 |

| V (Planar Transition State) | 0° | 180° | 5.8 |

This table is a hypothetical representation for illustrative purposes and is not based on published experimental data for this specific molecule.

Functional Derivatization and Development of Quinolin 3 Yl M Tolyl Methanone Based Scaffolds

Synthesis of Diverse 3-Acylquinoline Derivatives with Varied Substituents

The synthesis of 3-acylquinoline derivatives is a key area of research, enabling the exploration of structure-activity relationships and the development of novel compounds with enhanced properties. A variety of synthetic methodologies have been developed to introduce diverse substituents onto the 3-acylquinoline core.

One common approach involves the cross-aldol (Claisen-Schmidt) condensation. For instance, methyl pyropheophorbide-d, which contains a C3-formyl group, can be reacted with ketones that have α-hydrogen atoms. This includes a range of (un)substituted acetophenones, acetylarenes, and alkanones under basic conditions to yield chlorophyll-a derivatives with a trans-2-acylethenyl group at the C3-position. elsevierpure.com The electronic nature of the substituents on the phenyl ring of the acetophenone (B1666503) has been shown to significantly influence the photophysical properties of the resulting chalcone (B49325) analogs. elsevierpure.com

Another versatile method for constructing functionalized quinolines is through cascade reactions. An unprecedented tandem strategy has been developed for the synthesis of 3-CF3-4-acyl functionalized quinolines. rsc.org This method utilizes readily available nitrosoarenes and β-CF3-1,3-enynes as starting materials, with a copper(II) triflate catalyst and 4-dimethylaminopyridine (B28879) (DMAP) as a base. rsc.org This cascade reaction proceeds through the sequential formation of C-N, C-O, and C-C bonds and is influenced by the steric hindrance of substituents on the nitrosoarene. rsc.org

Furthermore, multicomponent reactions offer an efficient pathway to diverse quinoline (B57606) derivatives. A three-component cascade reaction catalyzed by copper(I) and gold(I) has been described for the synthesis of 4-hydroxyalkyl-quinoline derivatives from anilines, aldehyde derivatives, and aliphatic alkynes. rsc.org This approach provides access to quinolines with an aliphatic chain substituent at the 4-position in high yields. rsc.org

The Vilsmeier-Haack reaction is another powerful tool for the formylation of heterocyclic compounds, which can then serve as precursors for further derivatization. orientjchem.org This reaction, using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3), allows for the introduction of a formyl group, which can be subsequently transformed into various other functionalities. orientjchem.orgiipseries.org

These synthetic strategies highlight the adaptability of the quinoline scaffold and provide a foundation for the creation of a wide array of 3-acylquinoline derivatives with tailored electronic and steric properties.

Introduction of Substituents at Specific Positions of the Quinoline Ring (e.g., C4)

The introduction of substituents at specific positions of the quinoline ring, such as C4, is crucial for modulating the biological and physical properties of the resulting molecules. Various synthetic strategies have been developed to achieve regioselective functionalization at this position.

One effective method for C4-substitution is through nucleophilic arylation. N-aminopyridinium salts can be used as electrophiles to react with nucleophilic (hetero)arenes, leading to exclusive C4-selective arylation of the pyridine (B92270) ring. nih.gov This reaction proceeds under mild conditions at room temperature in the presence of a base, without the need for catalysts or oxidants. nih.gov This method has been successfully applied to quinoline, demonstrating its utility in synthesizing C4-arylated quinoline derivatives. nih.gov

Metal-catalyzed cross-coupling reactions are also widely employed for C4-functionalization. For example, commercially available 4-bromoisoquinoline (B23445) can be converted to α,β-unsaturated esters via a Heck reaction with appropriate acrylate (B77674) esters. nih.gov These esters can then be further modified, for instance, by reaction with primary amines to form saturated amides, thus introducing a side chain at the C4 position. nih.gov

Another approach involves the selective displacement of leaving groups. For instance, in 2,4-dichloroquinolines, reaction with one equivalent of sodium azide (B81097) leads to selective displacement at the C4-position. iust.ac.ir This selectivity can be altered by the addition of an acid, which favors substitution at the C2-position. iust.ac.ir

Furthermore, a novel method for the preparation of difunctionalized quinolines involves the thiocarbamation of quinolinones. This reaction can lead to the formation of quinolines bearing a thiocarbamate group at the C3-position and an acyloxyl group at the C4-position. acs.org

These methods provide a robust toolkit for the precise introduction of a wide range of substituents at the C4 position of the quinoline ring, enabling the fine-tuning of molecular properties for various applications.

Strategies for Synthesizing Quinolinonyl Thiocarbamates and Related Derivatives

The synthesis of quinolinonyl thiocarbamates and their derivatives has emerged as an important area of research due to the potential biological activities and synthetic utility of these compounds. Thiocarbamates are known for their applications as fungicides, herbicides, and pesticides, and they can also be converted into other sulfur-containing compounds. acs.org

A novel and practical method has been developed for the synthesis of quinolinonyl thiocarbamates from quinolinones, tetraalkylthiuram disulfides, and hypervalent iodine(III) reagents. acs.orgacs.org This reaction proceeds at room temperature via a metal-free C-H thiocarbamation. researchgate.net This approach is notable for its mild reaction conditions, good functional group tolerance, and wide substrate scope, providing the desired products in good yields. acs.org The hypervalent iodine(III) reagents can act as both oxygenation and acyloxylation sources, leading to 3,4-difunctionalized quinolines. acs.org

The mechanism of this transformation is thought to involve radicals, with water likely serving as the oxygen source for the thiocarbamates. acs.org An important feature of this protocol is its applicability to the late-stage thiocarbamation of bioactive compounds. acs.org Furthermore, the synthesized heterocyclic thiocarbamates can be readily converted to heterocyclic thiols, offering a convenient two-step method for their preparation from heterocycles. acs.org

Traditional methods for synthesizing thiocarbamates often involve the reaction of thiols with amines and carbonylation reagents like carbon monoxide or phosgene, which are highly hazardous. acs.org The development of direct thiocarbamation reactions provides a safer and more efficient alternative.

Another strategy for accessing related sulfur-containing piperazine (B1678402) derivatives involves a metal-free multicomponent reaction. This approach utilizes the C-N bond cleavage of a DABCO (1,4-diazabicyclo[2.2.2]octane) ring in a one-pot reaction of amines, carbon disulfide, and DABCO salts. nih.gov

The Riemschneider thiocarbamate synthesis offers another route, converting alkyl or aryl thiocyanates to thiocarbamates under acidic conditions followed by hydrolysis. wikipedia.org However, this method has limitations, particularly for ortho-substituted aromatic compounds and those sensitive to concentrated acid. wikipedia.org

Formation of Azetidinone-Clubbed Quinoline Hybrid Structures

The synthesis of hybrid molecules that incorporate both the quinoline and azetidinone (β-lactam) rings has garnered significant interest due to the potential for synergistic biological activities. Both quinoline and azetidinone are privileged scaffolds in medicinal chemistry, known for their diverse pharmacological properties.

A common strategy for the formation of these hybrid structures involves a multi-step synthesis starting from a substituted quinoline derivative. For example, 2-chloroquinoline-3-carboxaldehyde derivatives can be reacted with thiosemicarbazide (B42300) to form thiosemicarbazones. tandfonline.com These intermediates can then undergo cyclization with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to furnish the 2-azetidinone ring, resulting in 3-chloro-4-(2-chloroquinolin-3-yl)-1-(4-arylthiazol-2-ylamino)azetidin-2-one derivatives. tandfonline.com The plausible mechanism involves the formation of a ketene (B1206846) from chloroacetyl chloride and triethylamine, which then undergoes a [2+2] cycloaddition with the imine bond of the Schiff base intermediate. tandfonline.com

Another approach involves the synthesis of quinoline-clubbed oxadiazolyl-pyridinyl-azetidin-2-one derivatives. sciensage.infosciensage.info This synthesis also proceeds via the formation of a Schiff base, which is then annulated by condensation with chloroacetyl chloride to generate the azetidinone ring. sciensage.info These complex hybrids combine four different heterocyclic motifs: quinoline, oxadiazole, pyridine, and azetidinone. sciensage.info

The synthesis of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives has also been reported. orientjchem.org In this method, a 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) is first converted to a hydrazone derivative. This intermediate is then reacted with chloroacetyl chloride and triethylamine in DMF to yield the fused azetidinone ring. orientjchem.org

These synthetic routes have been successfully employed to create libraries of quinoline-azetidinone hybrids, which have been evaluated for various biological activities, including antimicrobial and anticancer properties. tandfonline.comnih.gov The specific substituents on both the quinoline and the azetidinone rings can be varied to fine-tune the biological activity of the final compounds. tandfonline.comnih.gov

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters Incorporating the Quinolin-3-ylmethanone Moiety

The quinolin-3-ylmethanone moiety has been identified as a promising building block for the development of thermally activated delayed fluorescence (TADF) emitters, which are crucial for high-efficiency organic light-emitting diodes (OLEDs). TADF materials can harvest both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100%.

A key design principle for TADF emitters is to create a molecule with a small singlet-triplet energy splitting (ΔEST), which facilitates reverse intersystem crossing (RISC) from the triplet state to the singlet state. This is often achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Several TADF emitters based on the quinolin-3-ylmethanone scaffold have been designed and synthesized. For example, a novel emitter, PQLM-DMAC, was created with a highly twisted donor-acceptor conformation. bohrium.com This molecule exhibits separated frontier molecular orbitals, leading to prominent TADF characteristics. bohrium.com Similarly, other quinoline-based TADF emitters, such as 2QPM-mDC, 2QPM-mDTC, and 4QPM-mDTC, have been developed. nih.gov These emitters have demonstrated very small ΔEST values (as low as 0.07 eV) and high photoluminescence quantum yields (PLQY) of up to 98%. nih.gov

The introduction of intramolecular hydrogen bonds in quinoline TADF emitters has been shown to improve the full width at half maximum (FWHM) of the emission spectrum by 20% and increase the quantum efficiency by approximately 48%. researchgate.net An OLED device based on 2QPM-mDTC, which contains an intramolecular hydrogen bond, achieved a high external quantum efficiency (EQE) of over 24% with a narrow emission bandwidth and high color purity. nih.gov

The substitution pattern on the quinoline ring and the nature of the donor and acceptor moieties play a crucial role in determining the photophysical properties of the TADF emitters. For instance, by adjusting the substitution site on a quinolino[3,2,1-de]acridine-5,9-dione (B14086303) multiple resonance core, the donor-acceptor interaction can be weakened, leading to a smaller ΔEST and a higher PLQY. rsc.org

Furthermore, the development of blue TADF emitters has been a focus of research. Boron-based acceptors, such as B-heterotriangulenes, have been incorporated into donor-acceptor type TADF compounds, resulting in blue emissions with high EQEs and reduced efficiency roll-off in OLEDs. acs.org These compounds exhibit fast reverse intersystem crossing rates and short-lived delayed fluorescence. acs.org

Exploration of Novel Quinoline Analogues with Modified Heterocyclic Rings (e.g., Oxadiazole-Substituted Quinoline Scaffolds)

The exploration of novel quinoline analogues with modified heterocyclic rings, such as oxadiazole, has led to the development of new chemical entities with a wide range of biological activities and material applications. The 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) isomers are common five-membered heterocyclic scaffolds that are often incorporated into larger molecules to enhance their properties.

A series of novel 1,2,4-oxadiazole-substituted benzamides have been designed and synthesized by introducing a quinoline scaffold at the 5-position of the 1,2,4-oxadiazole ring. mdpi.com These compounds have been evaluated for their fungicidal activities. mdpi.com Similarly, a library of 1,2,4-oxadiazole functionalized quinoline derivatives has been synthesized and tested for anticancer activity against various human cancer cell lines. researchgate.net

The synthesis of quinoline-oxadiazole hybrids has also been pursued for the development of new antitubercular agents. nih.gov These hybrids have shown promising activity against Mycobacterium tuberculosis, with some compounds demonstrating good oral bioavailability and metabolic stability. nih.gov

In another study, a series of quinoline-containing 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activity. slideshare.net The synthesis involved starting from acetanilide (B955) and proceeding through a 2-chloro-quinoline-3-carbaldehyde intermediate. slideshare.net

A small library of 1,3,4-oxadiazole-quinoxalines has also been synthesized and evaluated for in vitro cytotoxic activity against a panel of cancer cell lines. mdpi.com The synthetic route involved the reaction of o-phenylenediamines with diethylketomalonate, followed by conversion to the corresponding hydrazides and subsequent cyclization to form the 1,3,4-oxadiazole ring. mdpi.com

These examples demonstrate the versatility of combining the quinoline scaffold with other heterocyclic rings like oxadiazole to create novel molecules with tailored biological and pharmacological profiles. The specific linkage and substitution patterns on both the quinoline and the attached heterocyclic ring are critical in determining the final properties of the hybrid molecule.

Synthesis of Quinoline-Aminoethanol and Other Quinoline-Based Nitrogen-Containing Derivatives

The synthesis of quinoline-aminoethanol and other nitrogen-containing derivatives of quinoline is a significant area of research, driven by the prevalence of such structures in biologically active compounds and pharmaceuticals. These derivatives often exhibit a broad spectrum of activities, including antimalarial, antihypertensive, and antimicrobial properties.

A notable example is the synthesis of N-{[2-(morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives. humanjournals.com The synthesis involves the condensation of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with 2-[(4-aminopentyl)(ethyl)amino]ethanol to form an imine intermediate, which is then reduced, typically with sodium borohydride, to yield the final amine derivative. humanjournals.com This synthetic approach allows for the introduction of various substituents at the 6th and 7th positions of the quinoline ring. humanjournals.com The aminoethanol side chain is a key structural feature in several existing drugs, such as hydroxychloroquine. humanjournals.com

The introduction of nitrogen-containing side chains at specific positions of the quinoline ring is a common strategy. For instance, C4-substituted isoquinolines with nitrogen-bearing side chains have been synthesized and evaluated for their cytotoxic properties. nih.gov The presence of these side chains can improve the binding affinity of the molecules to their biological targets and enhance their solubility under physiological conditions. nih.gov

Furthermore, the synthesis of quinoline derivatives through various named reactions often leads to nitrogen-containing products. For example, the Skraup synthesis, which involves the reaction of an aromatic amine with glycerin, sulfuric acid, and an oxidizing agent, is a classic method for producing the quinoline ring system. scispace.com Modifications of this reaction, such as the Doebner-von Miller reaction, also yield quinoline derivatives. iipseries.org

The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is another route to quinoline-4-carboxylic acids, which are important nitrogen-containing derivatives. iipseries.org These synthetic methodologies provide a diverse range of tools for accessing a wide variety of quinoline-based nitrogen-containing derivatives for further biological and materials science investigations.

Derivatization via Nucleophilic Aromatic Substitution (SNAr) Reactions

The functionalization of the quinoline core of Quinolin-3-yl(m-tolyl)methanone can be effectively achieved through nucleophilic aromatic substitution (SNAr) reactions. This powerful synthetic strategy allows for the introduction of a wide array of functional groups onto the heterocyclic ring system, enabling the generation of diverse chemical libraries for various research applications. However, the parent compound, this compound, is not amenable to direct SNAr reactions as it lacks a suitable leaving group on the quinoline ring.

For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups and possess a good leaving group, typically a halide. wikipedia.org In the context of this compound, the (m-tolyl)methanone group at the 3-position acts as an activating group. The key to unlocking SNAr derivatization lies in the initial synthesis of a precursor molecule where a halogen atom is installed at a strategic position on the quinoline ring. The most favorable positions for nucleophilic attack on the quinoline ring are the 2- and 4-positions. nih.govrsc.org Therefore, the synthesis of 2-chloro- or 4-chloro-3-(m-toluoyl)quinoline would be the critical first step. The synthesis of analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, is well-documented and typically achieved through methods like the Vilsmeier-Haack reaction on acetanilides. rsc.org

Once the halo-substituted precursor is obtained, it can be subjected to a variety of nucleophiles to yield a diverse range of derivatives. The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing effect of the quinoline nitrogen and the 3-acyl group helps to stabilize this intermediate. In the subsequent step, the halide ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

A wide range of nucleophiles can be employed in these reactions, leading to the introduction of various functionalities. These include, but are not limited to:

Nitrogen Nucleophiles: Ammonia, primary and secondary amines can be used to introduce amino and substituted amino groups. youtube.comyoutube.comlibretexts.org

Sulfur Nucleophiles: Thiols and thiolate anions are excellent nucleophiles for introducing thioether moieties. chemrxiv.orgmsu.edu

Oxygen Nucleophiles: Alkoxides and phenoxides can also be used, although sometimes requiring more forcing conditions.

The reactivity of the halo-substituted quinoline can be influenced by the nature of the halogen, with fluoride (B91410) being the most reactive and iodide the least, a trend characteristic of SNAr reactions. wikipedia.org

The following interactive data table summarizes representative SNAr reactions on related 2-chloroquinoline-3-carbaldehyde (B1585622) scaffolds, which serve as a strong predictive model for the reactivity of halo-substituted Quinolin-3-yl(m-tolyl)methanones.

| Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Chloro-3-formylquinoline | Hydrazine hydrate | 2-Hydrazinyl-3-(hydrazonomethyl)quinoline | EtOH, reflux | - | nih.gov |

| 2-Chloro-3-formylquinoline | Acetone | 4-(2-Oxo-1,2-dihydroquinolin-3-yl)but-3-en-2-one | Acetic acid, sodium acetate (B1210297), MW | - | nih.gov |

| 2-Chloro-3-formylquinolines | Methanol/KOH | 2-Methoxy-3-formylquinolines | rt or reflux | Major product | ias.ac.in |

| 2-Chloroquinoline-3-carbaldehyde | Alkylthiol | 2-(Alkylthio)quinoline-3-carbaldehyde | - | - | researchgate.net |

Exploration of Advanced Applications and Structure Activity Relationship Sar Studies of Quinoline Based Methanones

Potential in Medicinal Chemistry Scaffolds for Targeted Biological Modulation

Quinoline-based methanones represent a significant class of compounds in medicinal chemistry, offering a versatile scaffold for the development of agents that can modulate biological targets with high specificity. The inherent chemical properties of the quinoline (B57606) nucleus, combined with the structural diversity achievable through substitution, make these compounds prime candidates for therapeutic intervention in a range of diseases. The exploration of their potential has led to numerous studies investigating their efficacy as antiproliferative, antiviral, antimycobacterial, antibacterial, and antifungal agents.

VEGFR-2 Inhibitory Activity Studies as Antiproliferative Agents

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Quinoline derivatives have emerged as a promising class of VEGFR-2 inhibitors. mdpi.com

Research into 2-thioxobenzo[g]quinazoline derivatives, which contain a quinoline-like core structure, has demonstrated their potential as antiproliferative and antiangiogenic agents. nih.govnih.gov A series of these compounds were synthesized and evaluated for their ability to inhibit VEGFR-2 and their cytotoxic effects on human breast (MCF-7) and liver (HepG2) cancer cell lines. nih.govresearchgate.net Several compounds in this series exhibited significant VEGFR-2 inhibitory activity, with some being comparable to or even more potent than the standard drug, sorafenib. nih.gov For instance, compounds 13 and 15 from the study showed inhibitory activity that was 1.5 and 1.4 times that of sorafenib, respectively. nih.gov These compounds also induced apoptosis in the tested cancer cell lines. nih.govnih.gov

The following table summarizes the in vitro VEGFR-2 inhibitory activity and antiproliferative effects of selected benzo[g]quinazoline (B13665071) derivatives against MCF-7 and HepG2 cancer cells.

| Compound | VEGFR-2 Inhibition (% relative to Sorafenib) | Antiproliferative Activity IC50 (µM) - MCF-7 | Antiproliferative Activity IC50 (µM) - HepG2 |

| 10 | 4.5-fold less active | 21.67 | - |

| 13 | 1.5-fold more active | 22.22 | 21.38 |

| 14 | 2.0-fold less active | 30.76 | 16.39 |

| 15 | 1.4-fold more active | 25.3 | 17.84 |

| Doxorubicin | - | 8.8 ± 0.5 | 26.0 ± 2.5 |

Data sourced from references nih.govnih.gov.

These findings underscore the potential of the quinoline scaffold as a foundational structure for developing novel antiproliferative agents that function through the inhibition of VEGFR-2.

Antiviral Efficacy against Specific Pathogens (e.g., Enterovirus D68)

Enterovirus D68 (EV-D68) is a respiratory virus that can cause severe illness, particularly in children, and is also associated with neurological complications. nih.govnih.gov There is currently no approved vaccine or antiviral treatment for EV-D68, making the discovery of effective therapeutic agents a priority. nih.govnih.gov Quinoline analogues have been identified as potent inhibitors of EV-D68 replication. nih.gov

Through structure-activity relationship (SAR) studies aimed at optimizing the antiviral potency of the initial hit compound, dibucaine (B1670429), several quinoline analogues with significantly improved activity were discovered. nih.gov Three lead compounds, 10a , 12a , and 12c , demonstrated potent antiviral activity against multiple strains of EV-D68, with EC50 values in the submicromolar range and a high selectivity index. nih.gov These compounds were found to inhibit viral RNA and protein synthesis, likely by targeting the viral 2C protein. nih.gov

Another study identified a series of novel quinoline analogues that target the viral protein 1 (VP1) of EV-D68. nih.govacs.org Compound 19 from this series showed potent antiviral activity with EC50 values ranging from 0.05 to 0.10 µM against various EV-D68 strains. nih.govmdpi.com

The table below presents the antiviral efficacy of selected quinoline analogues against EV-D68.

| Compound | Target | EC50 (µM) | Selectivity Index (SI) | Cell Line |

| 10a | 2C Protein | 0.01 - 0.4 | >180 | RD, A172, SH-SY5Y |

| 12a | 2C Protein | 0.01 - 0.4 | >180 | RD, A172, SH-SY5Y |

| 12c | 2C Protein | 0.01 - 0.4 | >180 | RD, A172, SH-SY5Y |

| 19 | VP1 | 0.05 - 0.10 | >100 | RD |

Data sourced from references nih.govnih.govacs.orgmdpi.com.

These results highlight the potential of quinoline-based compounds as a promising scaffold for the development of antiviral drugs against EV-D68.

Antimycobacterial Activity Investigations

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. nih.gov Quinoline derivatives have been investigated for their potential to inhibit the growth of mycobacteria. nih.govnih.gov

Inspired by a marine sponge-derived alkaloid, a series of N-(2-arylethyl)quinolin-3-amines were synthesized and evaluated for their antimycobacterial activity. nih.gov One of the analogues, a quinoline compound that mimics the AC ring of the natural product, exhibited good activity against Mycobacterium bovis BCG with a Minimum Inhibitory Concentration (MIC) of 6.25 µM under aerobic conditions. nih.gov Importantly, this compound showed reduced cytotoxicity compared to the parent natural product. nih.gov

In a separate study, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and tested against M. tuberculosis H37Rv. nih.gov Several of these compounds displayed moderate to good antitubercular activity, with MIC values ranging from 9.2 to 106.4 µM. nih.gov Compounds 8a and 8h from this series showed activity comparable to the standard drug pyrazinamide. nih.gov

The antimycobacterial activity of selected quinoline derivatives is shown in the table below.

| Compound Class | Derivative Example | Test Organism | MIC (µM) |

| N-(2-arylethyl)quinolin-3-amine | AC-ring mimic | M. bovis BCG | 6.25 |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | 8a | M. tuberculosis H37Rv | 9.2 - 106.4 |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | 8h | M. tuberculosis H37Rv | 9.2 - 106.4 |

Data sourced from references nih.govnih.gov.

These investigations demonstrate that the quinoline scaffold is a valuable starting point for the design of novel antimycobacterial agents.

Antibacterial Activity Evaluations

The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to public health. Quinoline derivatives have long been recognized for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics. scispace.com Research continues to explore novel quinoline-based compounds to combat bacterial infections. nih.govscispace.com

A study on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives also evaluated their activity against a panel of bacteria. nih.gov Certain compounds within this series, such as 8c , 8d , 8e , 8g , 8k , and 8o , showed good activity against the Gram-positive bacterium Staphylococcus albus. nih.gov Additionally, compounds 8c and 8n were effective against the Gram-negative bacteria Proteus mirabilis and Escherichia coli, respectively. nih.gov

Another study focused on thiazolyl derivatives of 2-quinolones and reported their synthesis and evaluation for antimicrobial activity. thieme-connect.de

The antibacterial potential of the quinoline scaffold is well-documented, and ongoing research aims to develop new derivatives with improved efficacy and a broader spectrum of activity. scispace.comresearchgate.net

Antifungal Activity Assessment

Opportunistic fungal infections are a growing concern, especially in immunocompromised individuals. The development of new antifungal agents is crucial to address this challenge. The quinoline scaffold has been explored for its potential in creating novel antifungal drugs. scispace.comnih.gov

One study focused on the optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens. nih.gov By modifying the benzothieno[3,2-b]quinolinium salt structure, researchers synthesized derivatives with remarkable potency against fungi such as Cryptococcus neoformans, Candida albicans, Candida glabrata, Candida krusei, and Aspergillus fumigatus. nih.gov The replacement of an N-methyl group with an N-ω-phenylpentyl or ω-cyclohexylpentyl group led to a significant enhancement in antifungal activity, in some cases by as much as 300-fold. nih.gov

The antifungal activity of selected 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives was also investigated, with some compounds showing activity against Candida albicans and Aspergillus niger. nih.gov

The table below shows the antifungal activity of a representative optimized 3-(phenylthio)quinolinium compound.

| Compound | Fungal Species | MIC (µg/mL) |

| 11p | C. neoformans | 0.8 |

Data sourced from reference nih.gov.

These findings highlight the promise of the quinoline core in the design of new and effective antifungal agents.

Structure-Activity Relationship (SAR) Analysis of Functional Groups for Biological Activity

The biological activity of quinoline derivatives is highly dependent on the nature and position of various functional groups on the quinoline ring system. researchgate.netnih.gov Structure-activity relationship (SAR) studies are therefore essential for optimizing the potency and selectivity of these compounds. nih.govmdpi.com

In the context of antiviral activity against EV-D68, SAR studies on dibucaine analogues revealed that modifications to the side chain and the quinoline core could dramatically improve antiviral potency. nih.gov

For antimycobacterial agents derived from N-(2-arylethyl)quinolin-3-amines, SAR analysis indicated the importance of the N-(2-arylethyl)quinolin-3-amine skeleton as a promising scaffold. nih.gov The study showed that the nature of the aryl group in the side chain was critical, with a 2-naphthyl analogue exhibiting good antimycobacterial activity under both aerobic and hypoxic conditions. nih.gov

In the development of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives as antimycobacterials, SAR revealed that:

Unsubstituted quinoline with smaller alkyl groups (methyl, ethyl, n-butyl) at the ether linkage showed good activity. nih.gov

Substitution with a 6-bromo group on the quinoline ring, combined with n-propyl and n-butyl ether linkages, increased activity. nih.gov

Substitution with a 6-fluoro group generally decreased activity. nih.gov

For antiproliferative quinoline derivatives , SAR studies on 7-substituted-4-aminoquinoline analogues showed that:

A large, bulky alkoxy group at the 7-position was beneficial for activity. nih.gov

An amino side chain at the 4-position contributed to antiproliferative effects. nih.gov

The length of the alkylamino side chain was important, with two methylene (B1212753) units being optimal. nih.gov

These SAR insights are crucial for the rational design of new quinoline-based therapeutic agents with enhanced biological activity and improved pharmacological profiles.

Applications in Advanced Materials Science

The exploration of quinoline-based methanones in materials science focuses on harnessing their unique electronic and photophysical characteristics for the development of next-generation devices. Researchers are particularly interested in their potential in organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) systems, driven by the tunability of their molecular structure to achieve specific functions. researchgate.netnih.gov

A key area of investigation for quinoline-based methanones is their application as emitters in OLEDs, specifically those utilizing thermally activated delayed fluorescence (TADF). The TADF mechanism is a highly efficient process for harvesting triplet excitons, enabling internal quantum efficiencies approaching 100% without the need for expensive heavy metals. researchgate.net This process relies on molecules having a small energy gap (ΔEST) between their lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which light is emitted. researchgate.net

Quinolinylmethanone structures are particularly well-suited for TADF. By designing molecules with a highly twisted donor-acceptor (D-A) conformation, the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be minimized, a critical factor for achieving a small ΔEST. researchgate.netbohrium.com For instance, a novel TADF emitter based on a (quinolin-3-yl)methanone core, PQLM-DMAC, was designed with a highly twisted D-A structure. This design resulted in prominent TADF characteristics suitable for triplet harvesting. bohrium.com Devices using this compound as a dopant exhibited high external quantum efficiencies (EQEs) and, notably, a very low efficiency roll-off at high luminance, which is attributed to its short excited-state lifetime. bohrium.com

Systematic studies on quinolinylmethanone-based TADF emitters have yielded impressive results. A series of emitters, including 2QPM-mDC, 2QPM-mDTC, and 4QPM-mDTC, were synthesized and shown to have ΔEST values as low as 0.07 eV and high photoluminescence quantum yields (PLQY) of up to 98%. nih.gov An OLED device fabricated using the 2QPM-mDTC emitter achieved a high EQE of over 24%. nih.gov The excellent performance was partly ascribed to the presence of an intramolecular hydrogen bond, which enhances the rigidity and favorable photophysical properties of the molecule. nih.govconsensus.app

Table 1: Photophysical and Device Performance of Selected Quinoline-Based TADF Emitters

| Compound | ΔEST (eV) | PLQY (%) | Max EQE (%) | Emission Type | Reference |

| 2QPM-mDTC | 0.07 | ~98% | >24% | TADF | nih.gov |

| PQLM-DMAC | Not specified | Decent | High | TADF | bohrium.com |

| DMAC-QL | 0.06 | Not specified | 7.7% | TADF/AIDF | rsc.org |

| PXZ-QL | 0.10 | Not specified | 17.3% | TADF/AIDF | rsc.org |

| PTZ-QL | 0.04 | Not specified | 14.8% | TADF/AIDF | rsc.org |

| DPQM | Not specified | 21-24% (RTP) | ~11-12% | TADF/RTP | acs.org |

PLQY = Photoluminescence Quantum Yield; EQE = External Quantum Efficiency; ΔEST = Singlet-Triplet Energy Gap; TADF = Thermally Activated Delayed Fluorescence; AIDF = Aggregation-Induced Delayed Fluorescence; RTP = Room-Temperature Phosphorescence.

Quinoline derivatives are a promising class of materials for nonlinear optics (NLO), a field centered on how intense light interacts with matter to produce new optical frequencies. rsc.orgrsc.org Organic NLO materials are of great interest for applications in optical switching, data storage, and signal processing due to their potential for fast response times and high NLO efficiencies. nih.govrsc.org

The NLO response in organic molecules typically arises from an efficient intramolecular charge transfer (ICT) process within a π-conjugated framework that connects an electron-donor (D) group to an electron-acceptor (A) group. nih.gov The quinoline heterocycle can act as an effective electron-accepting moiety in such D-π-A systems. researchgate.net The strength of the NLO response is quantified by molecular hyperpolarizabilities, particularly the first hyperpolarizability (β). rsc.org

Theoretical studies, often employing density functional theory (DFT), are crucial for predicting and understanding the NLO properties of new compounds. rsc.orgnih.gov For example, a study on a designed quinoline-chalcone derivative showed that a good ICT from the donor part of the molecule to the acceptor moiety resulted in strong NLO properties. rsc.orgnih.gov Calculations for this compound, performed at the CAM-B3LYP/6-311++g(d,p) level of theory, revealed a significant first hyperpolarizability value, indicating its potential for NLO applications. nih.gov

Similarly, research on novel compounds designed with a donor-acceptor-donor-π-acceptor (D-A-D-π-A) model, incorporating quinoline and carbazole (B46965) units, has demonstrated the importance of this molecular architecture. nih.gov Carbazole, known as an electron-rich moiety, serves as an effective hole-transporter or donor, complementing the electron-withdrawing nature of quinoline. nih.gov Computational analysis of these designed compounds predicted substantial NLO responses. nih.gov An observed trend in related quinoline-based systems is that the NLO response can be enhanced by increasing the conjugation length of the π-spacer connecting the donor and acceptor groups. researchgate.net

Table 2: Calculated NLO Properties of Representative Quinoline Derivatives

| Compound | Calculation Method | Dipole Moment (μ) (Debye) | Mean Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (βtot) (esu) | Reference |

| Compound 5 (Quinoline-Chalcone) | CAM-B3LYP/6-311++g(d,p) | 5.37 | 5.92 x 10-23 | 1.11 x 10-28 | nih.gov |

| Urea (Reference) | CAM-B3LYP/6-311++g(d,p) | 4.90 | 0.38 x 10-23 | 0.08 x 10-28 | nih.gov |

| 4AAPOCB (Reference) | Not Specified | Not Specified | Not Specified | 14.74 x 10-30 | researchgate.net |

| 4AAPPCB (Reference) | Not Specified | Not Specified | Not Specified | 8.10 x 10-30 | researchgate.net |

NLO properties are highly dependent on the computational method used. The values presented are for comparison within the context of their respective studies.

Future Research Directions and Emerging Avenues for Quinolin 3 Yl M Tolyl Methanone Chemistry

Development of Novel and Sustainable Synthetic Strategies

The synthesis of quinoline (B57606) derivatives has a rich history, with classical methods such as the Friedländer annulation and the Gould-Jacobs reaction being well-established. nih.gov However, the future of organic synthesis lies in the development of more sustainable and efficient protocols. For Quinolin-3-yl(m-tolyl)methanone, a transition metal-free formal [4+2] annulation of anthranils and enaminones has been reported as a successful synthetic route, affording the product in an 81% yield. mdpi.com The reaction was purified using column chromatography on silica (B1680970) gel (PE:EA = 10:1) to yield the product as a white solid. mdpi.com

Future research in this area should focus on several key aspects:

Catalyst Innovation: While the reported synthesis is metal-free, the exploration of novel catalytic systems, such as nanocatalysts or reusable solid acid catalysts, could offer advantages in terms of reaction times, yields, and environmental impact. nih.gov

Green Solvents: The use of greener solvents, like water or bio-based solvents, in the synthesis of quinolines is a growing trend and should be explored for the production of this compound.

One-Pot Reactions: Designing multi-component, one-pot reactions that assemble the target molecule from simple, readily available starting materials would significantly enhance the efficiency and atom economy of the synthesis.

| Synthesis Data for this compound | |

| ¹H NMR (400 MHz, CDCl₃) δ ppm | 9.31 (d, J = 2.2 Hz, 1H), 8.55 (d, J = 2.2 Hz, 1H), 8.19 (d, J = 8.5 Hz, 1H), 7.92 (d, J = 8.1 Hz, 1H), 7.85 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.69–7.61 (m, 3H), 7.48–7.39 (m, 2H), 2.44 (s, 3H) |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) δ ppm | 195.1, 150.3, 149.4, 138.8, 138.6, 137.0, 133.8, 131.8, 130.4, 130.2, 129.4, 129.1, 128.4, 127.5, 127.3, 126.6, 21.3 |

Table 1: NMR data for this compound. mdpi.com

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of organic molecules. nih.govresearchgate.net For this compound, DFT calculations can provide valuable insights into its electronic structure, reactivity, and potential applications.

Future computational studies should aim to:

Elucidate Structure-Property Relationships: By systematically modifying the structure of this compound in silico, it is possible to understand how changes in substitution patterns affect its electronic and photophysical properties.

Predict Reactivity: Molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. nih.gov

Simulate Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound with various enzymes and receptors, aiding in the rational design of new therapeutic agents. nih.gov

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The ketone moiety in this compound is a key functional group that can participate in a wide range of chemical transformations. The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org The reactivity of the carbonyl group is influenced by both steric and electronic factors. libretexts.org Aldehydes are generally more reactive than ketones due to less steric hindrance. libretexts.orgyoutube.com

Future research should explore:

Nucleophilic Addition Reactions: Investigating the addition of various nucleophiles (e.g., organometallic reagents, enolates) to the carbonyl group could lead to the synthesis of a diverse range of functionalized quinoline derivatives with potential biological activities.

Redox Chemistry: The oxidation and reduction of the ketone functionality can provide access to new classes of compounds, such as the corresponding secondary alcohol or pinacol-type products.

Catalytic C-H Functionalization: The quinoline and tolyl rings possess multiple C-H bonds that could be selectively functionalized using modern catalytic methods, allowing for the late-stage diversification of the molecular scaffold.

Integration into Supramolecular Assemblies and Functional Nanomaterials

The planar and aromatic nature of the quinoline core, combined with the potential for hydrogen bonding and π-π stacking interactions, makes this compound an attractive building block for the construction of supramolecular assemblies and functional nanomaterials. acs.org Quinoline derivatives have been shown to form supramolecular gels and other self-assembled structures. nih.govrsc.org

Emerging avenues in this field include:

Design of Luminescent Materials: The quinoline moiety is known to be a part of many fluorescent compounds. nih.gov By appropriate functionalization, it may be possible to design derivatives of this compound with interesting photophysical properties for applications in sensing or organic light-emitting diodes (OLEDs).

Development of Supramolecular Polymers: The incorporation of this compound into polymer backbones or as pendant groups could lead to the development of new materials with tunable properties. Regioregular poly(4-alkyl-2,6-quinoline)s have been shown to exhibit lamellar mesophases and nanodomain structures, indicating a strong tendency for supramolecular self-assembly. acs.org

Fabrication of Nanoparticles: The use of quinoline derivatives in the synthesis of nanoparticles for applications in catalysis or biomedicine is an area of growing interest. nih.gov

Expanding the Scope of Biological and Materials Science Applications through Scaffold Diversification

The quinoline scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govbrieflands.com The related 2-anilino-3-aroylquinolines have shown potent cytotoxic activity against several human cancer cell lines. nih.gov Furthermore, 4-aroyl-6,7,8-trimethoxyquinolines have also been investigated as a novel class of anticancer agents. nih.gov

Future research should focus on:

Medicinal Chemistry: The synthesis and biological evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of new drug candidates. The introduction of different substituents on both the quinoline and tolyl rings can be systematically explored to establish structure-activity relationships (SAR).

Materials Science: The development of new functional materials based on this scaffold is a promising area. This could include the design of new liquid crystals, organic semiconductors, or chemosensors. The inherent properties of the quinoline ring system make it a versatile component for advanced materials. researchgate.net

Q & A

Basic Synthesis and Purification Methods

Q: What are the optimized synthetic routes for Quinolin-3-yl(m-tolyl)methanone, and how do reaction conditions influence yield? A: The compound can be synthesized via Friedel-Crafts acylation, where quinoline-3-carboxylic acid reacts with m-tolylmagnesium bromide under anhydrous conditions. Alternatively, a Suzuki-Miyaura coupling between 3-bromoquinoline and m-tolylboronic acid, followed by ketone functionalization, is viable. Key factors include:

- Catalyst selection : Use of Pd(PPh₃)₄ for Suzuki coupling (yields ~70-85%) .

- Solvent optimization : Dichloromethane or THF improves acylation efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Structural Characterization Techniques

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:

- NMR : ¹H NMR shows characteristic peaks for the quinoline H-2 proton (~δ 8.5 ppm) and m-tolyl methyl group (δ 2.3 ppm). ¹³C NMR confirms the ketone carbonyl at ~δ 195 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and dihedral angles between quinoline and m-tolyl groups. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures precision .

- Mass spectrometry : ESI-MS ([M+H]+ at m/z 274) validates molecular weight .

Advanced Pharmacological Evaluation

Q: How can researchers design assays to assess the anticancer potential of this compound? A:

- Cell line selection : Use panels like NCI-60, including HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer lines .

- Dose-response analysis : Test concentrations from 1–100 µM, monitoring IC₅₀ values via MTT assays. Comparable derivatives show IC₅₀ values of 5–20 µM .

- Mechanistic studies : Perform flow cytometry (apoptosis markers) and molecular docking (e.g., EGFR or topoisomerase II targets) .

Handling Data Contradictions in Biological Activity

Q: How should researchers address discrepancies in reported bioactivity data for quinoline-based methanones? A:

- Control standardization : Ensure consistent cell passage numbers and assay conditions (e.g., serum-free vs. serum-containing media) .

- Structural analogs : Compare with (6-Chloro-4-sulfonylquinolin-3-yl) analogs to isolate electronic effects of substituents .

- Meta-analysis : Use PubChem BioActivity data to cross-reference IC₅₀ trends and rule out batch-specific impurities .

Crystallographic Refinement Challenges

Q: What strategies improve the refinement of this compound crystal structures when twinning or disorder occurs? A:

- Twinning resolution : Use SHELXD for initial phasing and TWINLAW to identify twin domains. Apply HKLF5 format for integrated intensity handling .

- Disorder modeling : Refine occupancy ratios for disordered m-tolyl methyl groups using PART instructions in SHELXL .

- Validation tools : Check Rint (<5%) and Flack parameter (near 0) to ensure data quality .

Solubility and Formulation Optimization

Q: What methodologies enhance the aqueous solubility of this compound for in vivo studies? A:

- Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for intraperitoneal administration .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) via emulsion-diffusion .

- Salt formation : Screen with HCl or sodium glycocholate to improve bioavailability .

Computational Modeling for SAR Studies

Q: How can molecular dynamics (MD) simulations guide structure-activity relationship (SAR) studies of this compound? A:

- Docking protocols : Use AutoDock Vina with flexible residues in kinase domains (e.g., CDK2 or Aurora B). Validate with RMSD <2.0 Å .

- QM/MM calculations : Assess electron density shifts at the ketone group to predict reactivity with nucleophiles .

- ADMET prediction : Employ SwissADME to log P (~3.2) and BBB permeability, prioritizing analogs with <5 violations of Lipinski’s rules .

Stability and Degradation Profiling